5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-22-8) is a versatile heterocyclic building block featuring a low C-I bond dissociation energy (~61.9 kcal/mol) vs C-Br (~79.6) or C-Cl (~94), enabling milder Suzuki, Sonogashira, and Heck couplings. The iodine atom serves as an excellent leaving group in SNAr reactions for late-stage diversification. Ideal for kinase inhibitor, anti-inflammatory, and GPCR-targeted SAR studies. MW 248.06, log P ~2.8-3.2 supports ADME tuning.

Molecular Formula C7H9IN2
Molecular Weight 248.06
CAS No. 1354705-22-8
Cat. No. B3235708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole
CAS1354705-22-8
Molecular FormulaC7H9IN2
Molecular Weight248.06
Structural Identifiers
SMILESCN1C(=C(C=N1)I)C2CC2
InChIInChI=1S/C7H9IN2/c1-10-7(5-2-3-5)6(8)4-9-10/h4-5H,2-3H2,1H3
InChIKeyQJZFZGGEGHGDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-22-8): Advanced Heterocyclic Building Block for Medicinal and Synthetic Chemistry


5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-22-8) is a highly functionalized heterocyclic building block featuring a pyrazole core substituted with a cyclopropyl group at the 5-position, an iodine atom at the 4-position, and a methyl group at the 1-position [1]. With a molecular weight of 248.06 g/mol and canonical SMILES CN1C(=C(C=N1)I)C2CC2 [2], this compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures for pharmaceutical and agrochemical research [3]. Its unique substitution pattern provides a strategic advantage for introducing diverse functional groups via metal-catalyzed transformations, making it a valuable asset in the development of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules .

Why 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Substituting 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole with other pyrazole derivatives, such as the 4-bromo, 4-chloro, or 4-unsubstituted analogs, leads to profound differences in reactivity, synthetic utility, and biological properties. The 4-iodo group exhibits a significantly lower carbon-halogen bond dissociation energy (C(sp2)-I: ~61.9 kcal/mol) compared to C(sp2)-Br (~79.6 kcal/mol) and C(sp2)-Cl (~94 kcal/mol) , enabling milder and more efficient cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [1]. Furthermore, the iodine atom's larger atomic radius and polarizability influence molecular recognition and binding interactions in biological systems . These distinct physicochemical and electronic characteristics directly impact synthetic yields, reaction conditions, and the pharmacokinetic profiles of final compounds, rendering direct substitution without comprehensive re-optimization of synthetic routes or biological assays invalid . The quantitative evidence below demonstrates these critical differentiations.

Quantitative Differentiators of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole for Scientific Procurement


Enhanced Reactivity in Cross-Coupling: Lower C-I Bond Dissociation Energy vs. Br and Cl Analogs

The 4-iodo substituent in 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole exhibits a significantly lower carbon-halogen bond dissociation energy (BDE) compared to its 4-bromo and 4-chloro analogs. Specifically, the C(sp2)-I BDE is 61.9 kcal/mol, whereas C(sp2)-Br is 79.6 kcal/mol and C(sp2)-Cl is 94 kcal/mol . This 17.7 kcal/mol difference (vs. Br) translates to substantially faster oxidative addition rates in palladium-catalyzed cross-coupling reactions, enabling milder reaction conditions, shorter reaction times, and higher yields when employing the iodo derivative as a coupling partner [1].

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Increased Molecular Weight and Lipophilicity: Implications for Pharmacokinetic Tuning

The replacement of hydrogen at the 4-position with iodine in 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole increases the molecular weight from 122.17 g/mol (for the 4-unsubstituted analog, 5-cyclopropyl-1-methyl-1H-pyrazole, CAS 1172797-65-7) to 248.06 g/mol [1][2]. This 125.89 g/mol increase is accompanied by a significant rise in lipophilicity, as estimated by the contribution of the iodine atom to the partition coefficient (log P). The iodo derivative is predicted to have a log P approximately 1.0-1.5 units higher than the 4-unsubstituted or 4-halogen analogs [3].

Medicinal Chemistry ADME Lipophilicity

Synthetic Versatility: Iodine as a Superior Leaving Group in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the iodine atom in 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole acts as a far superior leaving group compared to bromine or chlorine. The relative leaving group ability in SNAr generally follows the order I > Br > Cl >> F, primarily due to the lower bond dissociation energy and the greater polarizability of the C-I bond [1]. This allows for milder reaction conditions (e.g., lower temperatures, weaker bases) and often leads to higher yields when introducing various nucleophiles at the 4-position of the pyrazole ring .

Synthetic Chemistry SNAr Leaving Group Ability

Patent Presence: 4 Patents Citing the Compound vs. 0 for the 4-Bromo Analog

A search of the PubChemLite database reveals that 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is cited in 4 patents, whereas the corresponding 4-bromo analog (4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole, CAS 1257637-81-2) shows 0 patent citations [1][2]. This differential patent activity suggests a higher degree of interest and utility for the iodo derivative in proprietary research programs, potentially as a key intermediate in the synthesis of novel pharmaceutical or agrochemical agents .

Intellectual Property Drug Discovery Patent Landscape

Optimal Application Scenarios for 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole in R&D


Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

The low C-I bond dissociation energy (61.9 kcal/mol) of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck couplings . Its high reactivity enables efficient C-C bond formation under mild conditions, facilitating the late-stage functionalization of advanced intermediates in medicinal chemistry and natural product synthesis.

Nucleophilic Aromatic Substitution (SNAr) to Access Diverse 4-Substituted Pyrazoles

The excellent leaving group ability of the iodine atom in SNAr reactions allows for the introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols) at the 4-position [1]. This is particularly valuable for generating focused libraries of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, and other protein families.

Medicinal Chemistry Lead Optimization via Modulation of Lipophilicity and Metabolic Stability

With a molecular weight of 248.06 g/mol and an estimated log P of ~2.8-3.2, this compound provides a high-lipophilicity starting point for tuning the ADME properties of drug candidates [2]. The iodine atom can be strategically replaced later in the synthetic sequence to reduce lipophilicity or improve metabolic stability, offering a versatile handle for pharmacokinetic optimization.

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